

CAS number 39516-03-5 properties and safety data.

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Compound of Interest

Compound Name: (R)-4-Phenylbutan-2-ol

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An In-Depth Technical Guide to 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Safety Considerations

Foreword for the Research Professional

The intersection of pyrazole and thiazole heterocycles in a single molecular entity presents a compelling scaffold for modern drug discovery and agrochemical research. This technical guide is dedicated to the comprehensive analysis of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid. While a dedicated CAS number for this specific molecule is not readily available in public databases, this document synthesizes critical data from closely related analogues to provide a robust predictive overview of its chemical properties, safety profile, and potential applications. As senior application scientists, we understand the nuances of working with novel compounds; this guide is therefore structured to provide both foundational knowledge and actionable insights for researchers and drug development professionals navigating this chemical space.

Molecular Identity and Physicochemical Properties

The structural architecture of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid combines the biologically significant pyrazole and thiazole rings. This unique combination is anticipated to confer a distinct set of physicochemical properties that are critical for its behavior in both chemical and biological systems.

Chemical Structure:

Caption: Molecular structure of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid.

Predicted Physicochemical Properties:

The properties of pyrazole-carboxylic acid derivatives are influenced by their substituents. Based on data from analogous compounds, we can predict the following characteristics.

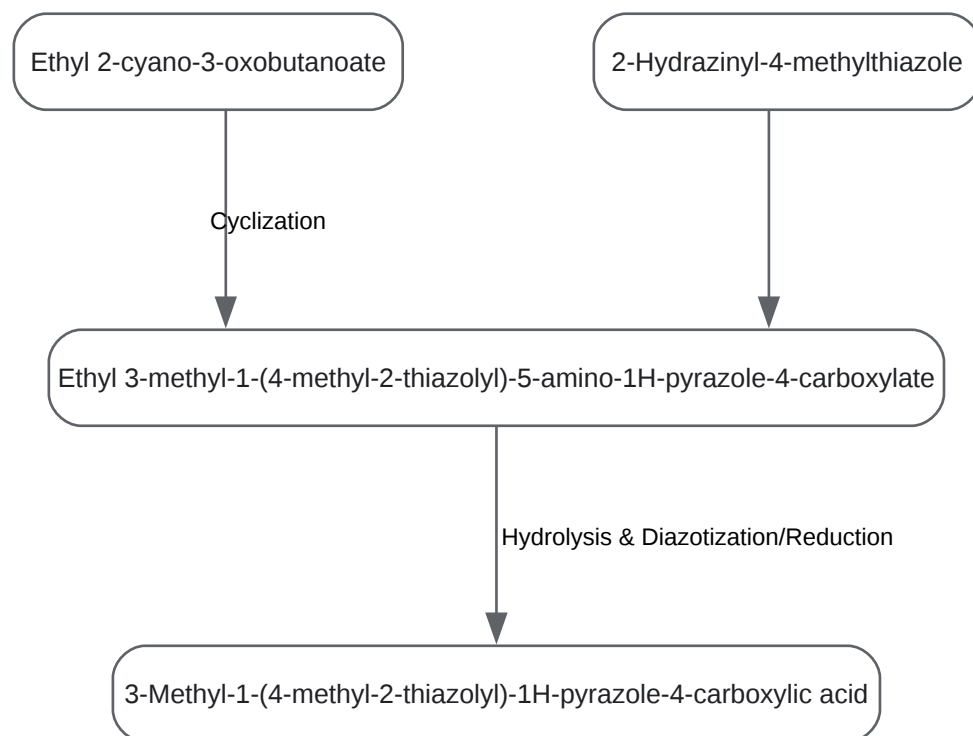
Property	Predicted Value/Information	Source/Rationale
Molecular Formula	C9H9N3O2S	Based on chemical structure
Molecular Weight	223.25 g/mol	Calculated from molecular formula
Appearance	Likely a solid at room temperature	Analogy with similar pyrazole carboxylic acids
Melting Point	Expected to be in the range of 150-250 °C	Based on melting points of related pyrazole carboxylic acids
Solubility	Poorly soluble in water; soluble in organic solvents like DMSO and DMF	General characteristic of similar heterocyclic carboxylic acids
pKa	Estimated to be in the range of 3-5 for the carboxylic acid group	Typical pKa for carboxylic acids, influenced by the heterocyclic rings

Synthesis and Chemical Reactivity

The synthesis of 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid would likely follow established methodologies for the construction of pyrazole and thiazole ring systems. A plausible synthetic strategy would involve the formation of the pyrazole core followed by the introduction of the thiazole moiety.

Proposed Synthetic Pathway:

A common route to pyrazole-4-carboxylic acids involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The thiazole ring can be introduced via the corresponding hydrazine.



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Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Illustrative):

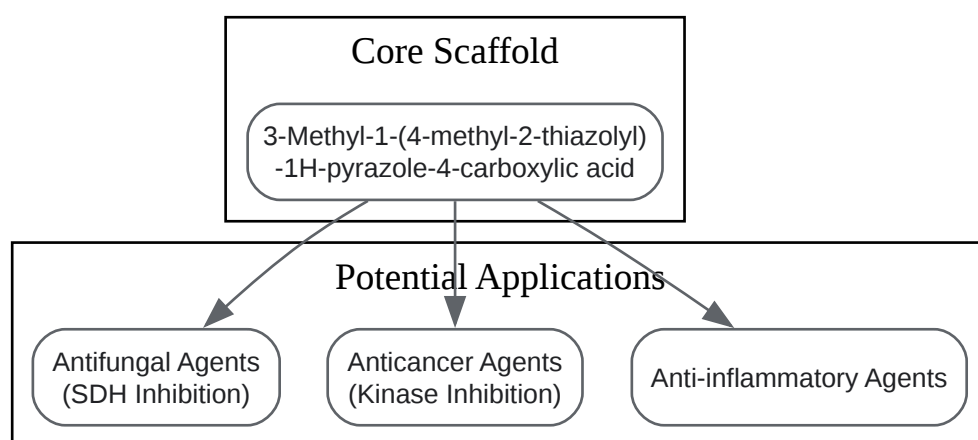
- **Cyclization:** Ethyl 2-cyano-3-oxobutanoate is reacted with 2-hydrazinyl-4-methylthiazole in a suitable solvent such as ethanol, often with catalytic acid or base, to yield the pyrazole intermediate, ethyl 3-methyl-1-(4-methyl-2-thiazolyl)-5-amino-1H-pyrazole-4-carboxylate.
- **Hydrolysis:** The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous sodium hydroxide followed by acidification.
- **Diazotization and Reduction:** The 5-amino group on the pyrazole ring can be removed via diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt, for instance, with hypophosphorous acid, to afford the final product.

The carboxylic acid moiety provides a reactive handle for further derivatization, such as the formation of amides, esters, and other functional groups, which is a key strategy in drug development for modulating potency and pharmacokinetic properties.[1]

Potential Applications in Research and Drug Development

The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1] Similarly, the thiazole ring is another privileged heterocycle in medicinal chemistry. The combination of these two moieties in 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid suggests significant potential in several therapeutic areas.

- **Antifungal Agents:** Many pyrazole carboxamide derivatives are potent fungicides.[2][3] The core structure of the target molecule is similar to that of several commercial fungicides that act by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[2][3]
- **Anticancer Agents:** Substituted pyrazole and thiazole derivatives have shown promising anti-proliferative activity against various cancer cell lines.[4][5] The mechanism of action can vary, but often involves the inhibition of kinases or other enzymes crucial for cancer cell growth and survival.
- **Anti-inflammatory and Analgesic Properties:** The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could be investigated for similar activities.



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Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid is not available, a conservative approach to handling should be adopted based on the hazard profiles of structurally related pyrazole and thiazole derivatives.

Hazard Identification (Predicted):

Based on the safety data for analogous compounds, the following hazards are anticipated^[6]^[7]:

Hazard	GHS Classification (Predicted)	Precautionary Statements (Recommended)
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	H302
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	H315
Serious Eye Damage/Irritation	Category 2A (Causes serious eye irritation)	H319
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	H335

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.^[6]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.^[7]
- Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.^[7]
- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

- General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Safe Handling		
Engineering Controls: Fume Hood	Personal Protective Equipment: Goggles, Gloves, Lab Coat	Hygiene Practices: Wash hands, No eating/drinking

Proper Storage	
Tightly sealed container	Cool, dry, well-ventilated area

Waste Disposal	
Follow local regulations	Licensed disposal company

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Caption: Key safety and handling considerations.

Conclusion and Future Directions

3-Methyl-1-(4-methyl-2-thiazolyl)-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for further investigation in both medicinal and agricultural chemistry. While this guide provides a predictive overview based on existing knowledge of related compounds, empirical validation of its properties, biological activities, and safety profile is essential. Researchers are encouraged to use this document as a foundational resource for designing future studies, including the development of robust synthetic routes, in vitro and in vivo biological assays, and comprehensive toxicological assessments. The continued exploration of such novel heterocyclic scaffolds is paramount for the discovery of next-generation therapeutics and crop protection agents.

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